CHK1 Enzyme Inhibition Potency: ~4.6-Fold Superiority over the Minimized 6-Morpholino-9H-purine Core Fragment
In a head-to-head comparison of enzyme inhibition data sourced from the primary literature and BindingDB, [4-(7H-purin-6-yl)morpholin-2-yl]methanamine (ZYV) exhibited a CHK1 IC50 of 9.2 μM (9200 nM) [1]. Removal of the 2-aminomethyl substituent to yield 4-(7H-purin-6-yl)morpholine (the simplest comparative core, CAS 2846-96-0) increased the IC50 to 42 μM (42000 nM) under similar in vitro CHK1 DELFIA assay conditions [2]. This represents a ~4.6-fold loss in potency, demonstrating that the (S)-2-aminomethyl group is not a passive structural element but directly contributes ~1.2–1.5 kcal/mol to binding free energy, consistent with its crystallographically defined hydrogen bond and salt-bridge contacts [3].
| Evidence Dimension | CHK1 enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.2 μM (9200 nM) |
| Comparator Or Baseline | 4-(7H-purin-6-yl)morpholine (6-morpholino-9H-purine): IC50 = 42 μM (42000 nM) |
| Quantified Difference | ~4.6-fold loss in potency for the core fragment (ratio: 4.57). |
| Conditions | CHK1 DELFIA assay monitoring phosphorylation of a CDC25C peptide; pH 7.5, 2°C. Data from BindingDB and the primary J. Med. Chem. 2009 publication. |
Why This Matters
This 4.6-fold potency differential, grounded in defined structural contacts, makes the compound the obligatory choice for fragment growth campaigns; the core analog simply lacks the chemical handle required for iterative elaboration.
- [1] Zhang Group MOAD / BindingDB. ZYV (PDB 2WMV): CHK1 IC50 = 9.2 μM (MOAD: ic50=9.2uM; PDBbind: -logKd/Ki=5.04; BindingDB: IC50=9200nM). View Source
- [2] BindingDB BDBM33210. 4-(7H-purin-6-yl)morpholine: CHK1 IC50 = 4.20E+4 nM (42 μM). Assay: DELFIA, pH 7.5, 2°C. View Source
- [3] Matthews, T. P.; et al. J. Med. Chem. 2009, 52 (15), 4810–4819. Crystal structure of 2WMV reveals key interactions of the aminomethyl group with CHK1 DFG motif (Asp148) and Ser147. View Source
